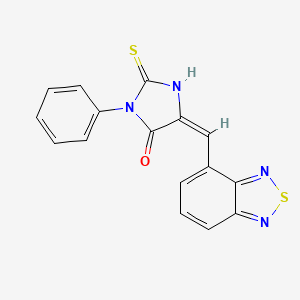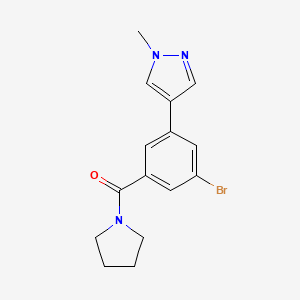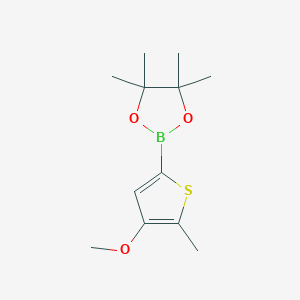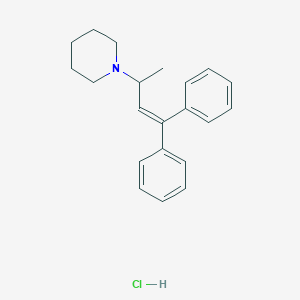![molecular formula C22H24N2O2 B13711119 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone CAS No. 1252149-81-7](/img/structure/B13711119.png)
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone is a complex organic compound that features an indole moiety, a piperidine ring, and a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1-(2-Hydroxyphenyl)-3-(1H-indol-3-yl)propan-1-one: Similar structure but different functional groups.
4-(2-Indolyl)piperidine: Lacks the hydroxyphenyl group but shares the indole and piperidine moieties.
Uniqueness
1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone is unique due to its combination of an indole moiety, a piperidine ring, and a hydroxyphenyl group.
Propiedades
Número CAS |
1252149-81-7 |
|---|---|
Fórmula molecular |
C22H24N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-1-[4-(1H-indol-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H24N2O2/c25-21-8-4-2-5-17(21)9-10-22(26)24-13-11-16(12-14-24)20-15-18-6-1-3-7-19(18)23-20/h1-8,15-16,23,25H,9-14H2 |
Clave InChI |
HCLKGIWGQTXYOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)






